![molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0](/img/structure/B15159463.png)
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized pyridine derivatives[][2].
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Used to modify the surface properties of materials like silica, enhancing their compatibility with organic polymers.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic reactions.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules to surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery:
Industry:
Mecanismo De Acción
The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Comparison:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring, making it more suitable for applications requiring multiple amine functionalities .
- 3-(Triethoxysilyl)propylamine: Lacks the pyridine ring, which limits its use in coordination chemistry compared to N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide .
- N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, which provides different reactivity and applications in polymer chemistry .
Propiedades
Número CAS |
706816-80-0 |
|---|---|
Fórmula molecular |
C15H26N2O4Si |
Peso molecular |
326.46 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18) |
Clave InChI |
PVOPCUPYAFKJOI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)

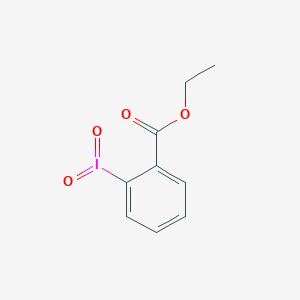
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
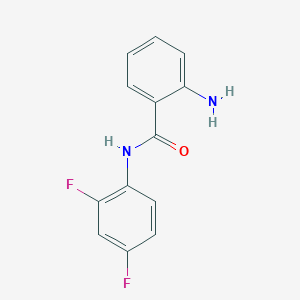
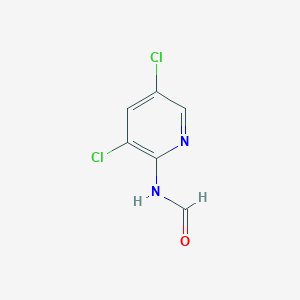
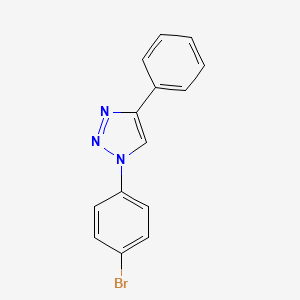
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
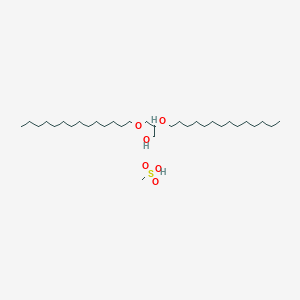
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
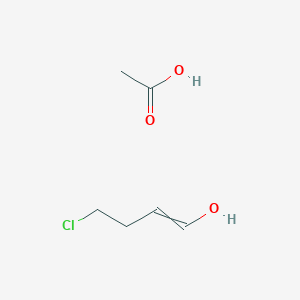
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
